molecular formula C20H24N4O4 B11647791 (2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide

(2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide

Cat. No.: B11647791
M. Wt: 384.4 g/mol
InChI Key: MGQDEFCIMXYCGJ-FOWTUZBSSA-N
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Description

(2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a cyclohexyl group, a morpholinyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyano group, the introduction of the cyclohexyl group, and the attachment of the morpholinyl and nitrophenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The morpholinyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitroso or nitro derivatives, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

(2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The morpholinyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group, used in various chemical syntheses.

    Acetylacetone: Another compound with a similar keto-enol tautomerism, used as a building block in organic synthesis.

Uniqueness

(2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(2-morpholin-4-yl-5-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C20H24N4O4/c21-14-16(20(25)22-17-4-2-1-3-5-17)12-15-13-18(24(26)27)6-7-19(15)23-8-10-28-11-9-23/h6-7,12-13,17H,1-5,8-11H2,(H,22,25)/b16-12+

InChI Key

MGQDEFCIMXYCGJ-FOWTUZBSSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)/C#N

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)C#N

Origin of Product

United States

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